N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a morpholine ring in its structure makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide typically involves the reaction of hexafluoropropylene with morpholine, followed by acetylation. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The hexafluoro groups enhance its reactivity, allowing it to participate in various biochemical pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but different functional groups.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound used in polymerization reactions.
Uniqueness
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide is unique due to the combination of hexafluoro groups and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound in various applications, distinguishing it from other similar fluorinated compounds .
Properties
Molecular Formula |
C9H12F6N2O2 |
---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoro-2-morpholin-4-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C9H12F6N2O2/c1-6(18)16-7(8(10,11)12,9(13,14)15)17-2-4-19-5-3-17/h2-5H2,1H3,(H,16,18) |
InChI Key |
SVHCRIAIOFDDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.